Cas no 2229018-10-2 (tert-butyl 3-(pent-4-yn-1-yl)piperidine-1-carboxylate)

tert-butyl 3-(pent-4-yn-1-yl)piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- tert-butyl 3-(pent-4-yn-1-yl)piperidine-1-carboxylate
- 2229018-10-2
- EN300-1894941
-
- インチ: 1S/C15H25NO2/c1-5-6-7-9-13-10-8-11-16(12-13)14(17)18-15(2,3)4/h1,13H,6-12H2,2-4H3
- InChIKey: VCDTXSBWNWCTFZ-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCCC(CCCC#C)C1)=O
計算された属性
- 精确分子量: 251.188529040g/mol
- 同位素质量: 251.188529040g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 18
- 回転可能化学結合数: 5
- 複雑さ: 321
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.3
- トポロジー分子極性表面積: 29.5Ų
tert-butyl 3-(pent-4-yn-1-yl)piperidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1894941-0.1g |
tert-butyl 3-(pent-4-yn-1-yl)piperidine-1-carboxylate |
2229018-10-2 | 0.1g |
$1157.0 | 2023-09-18 | ||
Enamine | EN300-1894941-0.5g |
tert-butyl 3-(pent-4-yn-1-yl)piperidine-1-carboxylate |
2229018-10-2 | 0.5g |
$1262.0 | 2023-09-18 | ||
Enamine | EN300-1894941-0.05g |
tert-butyl 3-(pent-4-yn-1-yl)piperidine-1-carboxylate |
2229018-10-2 | 0.05g |
$1104.0 | 2023-09-18 | ||
Enamine | EN300-1894941-5.0g |
tert-butyl 3-(pent-4-yn-1-yl)piperidine-1-carboxylate |
2229018-10-2 | 5g |
$3812.0 | 2023-06-02 | ||
Enamine | EN300-1894941-1.0g |
tert-butyl 3-(pent-4-yn-1-yl)piperidine-1-carboxylate |
2229018-10-2 | 1g |
$1315.0 | 2023-06-02 | ||
Enamine | EN300-1894941-10.0g |
tert-butyl 3-(pent-4-yn-1-yl)piperidine-1-carboxylate |
2229018-10-2 | 10g |
$5652.0 | 2023-06-02 | ||
Enamine | EN300-1894941-10g |
tert-butyl 3-(pent-4-yn-1-yl)piperidine-1-carboxylate |
2229018-10-2 | 10g |
$5652.0 | 2023-09-18 | ||
Enamine | EN300-1894941-5g |
tert-butyl 3-(pent-4-yn-1-yl)piperidine-1-carboxylate |
2229018-10-2 | 5g |
$3812.0 | 2023-09-18 | ||
Enamine | EN300-1894941-0.25g |
tert-butyl 3-(pent-4-yn-1-yl)piperidine-1-carboxylate |
2229018-10-2 | 0.25g |
$1209.0 | 2023-09-18 | ||
Enamine | EN300-1894941-2.5g |
tert-butyl 3-(pent-4-yn-1-yl)piperidine-1-carboxylate |
2229018-10-2 | 2.5g |
$2576.0 | 2023-09-18 |
tert-butyl 3-(pent-4-yn-1-yl)piperidine-1-carboxylate 関連文献
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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9. Book reviews
tert-butyl 3-(pent-4-yn-1-yl)piperidine-1-carboxylateに関する追加情報
Introduction to Tert-butyl 3-(pent-4-yn-1-yl)piperidine-1-carboxylate (CAS No. 2229018-10-2)
Tert-butyl 3-(pent-4-yn-1-yl)piperidine-1-carboxylate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and potential biological activities. With the CAS number 2229018-10-2, this compound represents a sophisticated derivative of piperidine, a heterocyclic amine that serves as a fundamental scaffold in drug design. The presence of both a tert-butyl group and a terminal alkyne moiety attached to the piperidine ring introduces distinct electronic and steric properties, making it a valuable candidate for further chemical modification and biological evaluation.
The structure of tert-butyl 3-(pent-4-yn-1-yl)piperidine-1-carboxylate features a five-membered piperidine ring substituted at the 3-position with a pent-4-ynyl group, while the 1-position is esterified with a tert-butyl moiety. This particular arrangement imparts both lipophilicity and reactivity, which are critical factors in determining its pharmacokinetic behavior and potential interactions with biological targets. The alkyne functionality, in particular, offers opportunities for further derivatization via cross-coupling reactions, enabling the synthesis of more complex molecules with tailored properties.
In recent years, there has been growing interest in piperidine derivatives as pharmacophores due to their ability to modulate various biological pathways. The tert-butyl group enhances metabolic stability, while the pent-4-ynyl moiety provides a handle for chemical manipulation. This combination makes tert-butyl 3-(pent-4-yn-1-yl)piperidine-1-carboxylate an attractive intermediate for the development of novel therapeutic agents. For instance, its structural motif has been explored in the design of kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and other bioactive molecules.
One of the most compelling aspects of this compound is its potential application in the discovery of small-molecule drugs targeting neurological disorders. Piperidine-based scaffolds have shown promise in modulating neurotransmitter systems, and modifications such as those introduced in tert-butyl 3-(pent-4-yn-1-yl)piperidine-1-carboxylate could lead to improved binding affinity and selectivity. Furthermore, the terminal alkyne can be used to link this core structure to other pharmacophoric units via bioconjugation techniques, expanding its utility in drug development pipelines.
Recent advancements in synthetic chemistry have enabled more efficient access to complex piperidine derivatives like tert-butyl 3-(pent-4-yn-1-yl)piperidine-1-carboxylate. Transition-metal-catalyzed reactions, such as Sonogashira couplings and Buchwald-Hartwig aminations, have become indispensable tools for constructing the desired carbon-carbon and carbon-nitrogen bonds. These methods not only improve yield but also allow for greater control over regioselectivity, ensuring that functional groups are incorporated at the correct positions within the molecule.
The biological activity of tert-butyl 3-(pent-4-ynl)piperidine-l-carboxyla te has been preliminarily investigated in several contexts. Studies have suggested that derivatives of this nature may exhibit inhibitory effects on certain enzymes implicated in cancer progression or inflammatory diseases. While comprehensive pharmacological profiling is still underway, preliminary data indicate that modifications to the ester group or the alkyne moiety can significantly alter biological outcomes. This underscores the importance of structure-function relationships in medicinal chemistry and highlights the need for systematic screening of analogues.
In addition to its pharmaceutical applications, tert-butyl 3-(pent-l -ynl)piperidinelcarboxyla te holds promise for use as a building block in materials science. The combination of rigid and flexible functional groups within its structure makes it suitable for designing polymers or supramolecular assemblies with specific properties. For example, conjugation with luminescent dyes or magnetic nanoparticles could yield materials with applications in biosensing or drug delivery systems.
The synthesis of tert-butyl 3-(pent-l -ynl)piperidinelcarboxyla te typically involves multi-step sequences starting from commercially available precursors such as piperidine or its halogenated derivatives. Key steps often include nucleophilic substitution to introduce the pent-l -ynl group followed by esterification at the l-position using tert-butanol under acidic conditions. Optimization of reaction conditions is crucial to minimize side products and maximize yield.
As research continues to uncover new biological targets and therapeutic strategies, compounds like tert-butyl 3-(pent-l -ynl)piperidinelcarboxyla te are likely to play an increasingly important role in drug discovery and development. The versatility of its structural framework allows for extensive chemical diversification, making it a valuable asset for medicinal chemists seeking novel molecular entities with improved efficacy and reduced toxicity.
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